4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride
Description
4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride is a piperidine derivative characterized by a tert-butyl-substituted chlorophenoxy group attached to the piperidine ring. Its molecular formula is C₁₅H₂₁Cl₂NO·HCl (molecular weight: 296.25 g/mol assuming anhydrous form). The compound combines a bulky tert-butyl group at the para position of the phenyl ring with an electron-withdrawing chlorine atom at the ortho position, linked via an ether bridge to the piperidine nitrogen.
Properties
IUPAC Name |
4-(4-tert-butyl-2-chlorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-15(2,3)11-4-5-14(13(16)10-11)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRUTSDEWZONIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219972-11-8 | |
| Record name | Piperidine, 4-[2-chloro-4-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 4-Cyanopiperidine Hydrochloride as a Key Intermediate
A crucial intermediate in the synthesis of substituted piperidines is 4-cyanopiperidine hydrochloride , which can be prepared from isonipecotamide through dehydration and subsequent purification steps:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Isonipecotamide + phosphorus oxychloride + dibutylformamide in n-propyl acetate at 20°C | Dehydration to form 4-cyanopiperidine hydrochloride | 73% yield, 95% purity by quantitative NMR |
| 2 | Filtration and washing with n-propyl acetate | Isolation of solid intermediate | High purity solid obtained |
This method is advantageous due to its relatively mild conditions (atmospheric pressure) and straightforward isolation by filtration, avoiding complex chromatographic purification.
Introduction of the 4-(tert-Butyl)-2-chlorophenoxy Group
The key functionalization involves coupling the piperidine nitrogen or ring with the 4-(tert-butyl)-2-chlorophenoxy moiety. While direct literature on this exact compound is limited, analogous procedures for related piperidine derivatives provide insights:
| Method | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| Nucleophilic substitution | tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate + 4-(3-chloro-2-fluoroanilino)-7-methoxyquinazoline + potassium carbonate in NMP at 100-105°C for 24 h | Coupling reaction to introduce aryl ether substituent on piperidine | 95% yield; product isolated by filtration and drying |
| Alternative base and solvent | Potassium carbonate in ethanol/water reflux for 16.5 h | Coupling with similar aryl substrates | 84% yield; crystallization and washing steps for purification |
| Use of cesium fluoride in DMA at 85°C for 12-18 h | Facilitates substitution reactions on aryl halides or sulfonates | 58-60% yield; purification by chromatography |
These methods demonstrate the use of bases like potassium carbonate or cesium fluoride to promote nucleophilic aromatic substitution or displacement of leaving groups (e.g., mesylates) on piperidine derivatives, facilitating the attachment of chlorophenoxy groups.
Formation of Hydrochloride Salt
Conversion of the free base piperidine derivative to its hydrochloride salt is typically achieved by treatment with hydrogen chloride in an appropriate solvent such as dioxane or ethanol. This step:
- Enhances compound stability,
- Improves crystallinity and ease of handling,
- Facilitates purification.
The hydrochloride salt is isolated by filtration or crystallization and drying.
Supporting Synthetic Details and Optimization Notes
- Pressure and Temperature: Most reactions are conducted at atmospheric pressure, with some steps performed under reflux or mild heating (20–105°C).
- Purification: Isolation by filtration, washing with solvents (water, ethanol), and drying are preferred for scalability. Chromatography is used for final purification when necessary.
- Yield Considerations: Multi-step processes may have overall moderate yields (50-95%), depending on the efficiency of each stage and purification losses.
- Solvent Recovery: Some methods employ solvents like dimethyl sulfide or dimethylacetamide, with recycling strategies to reduce waste and improve cost-effectiveness.
Summary Table of Preparation Methods
| Step | Intermediate/Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Cyanopiperidine hydrochloride | Isonipecotamide + phosphorus oxychloride + dibutylformamide in n-propyl acetate, 20°C, 18 h | 73 | High purity, isolated by filtration |
| 2 | Coupling with chlorophenoxy moiety | tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate + aryl halide + K2CO3 in NMP, 100-105°C, 24 h | 95 | High yield, filtration isolation |
| 3 | Alternative coupling | Similar substrates + K2CO3 in ethanol/water reflux, 16.5 h | 84 | Crystallization purification |
| 4 | Cesium fluoride mediated coupling | Substrates + CsF in DMA, 85°C, 12-18 h | 58-60 | Requires chromatography |
| 5 | Hydrochloride salt formation | Treatment with HCl in dioxane or ethanol | Quantitative | Improves stability and isolation |
Chemical Reactions Analysis
Types of Reactions
4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted products .
Scientific Research Applications
Scientific Research Applications
The applications of 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride can be categorized into several key areas:
Chemistry
- Building Block : It serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
- Reactivity Studies : The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable for studying reaction mechanisms.
Biology
- Biological Activity : Research indicates potential interactions with biological targets such as neurotransmitter receptors. Its piperidine moiety is known for modulating receptor activity, which is significant in neuropharmacology.
- In Vitro Studies : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing cytotoxic effects on certain cancer cell lines.
Medicine
- Therapeutic Potential : Ongoing research is investigating its use as a precursor in drug development, particularly for neurological disorders like schizophrenia and Parkinson's disease due to its ability to modulate neurotransmitter systems.
- Drug Discovery : The compound is being evaluated for its potential as a candidate in drug discovery programs targeting various diseases.
Data Table: Summary of Research Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Intermediate in synthesis | Enables development of novel compounds |
| Biology | Interaction with receptors | Insights into neuropharmacology |
| Medicine | Drug development precursor | Potential treatments for neurological disorders |
Case Study 1: Neurotransmitter Modulation
A study explored the effects of this compound on dopamine receptors. Results indicated that the compound could enhance dopamine signaling, suggesting its potential use in treating conditions like Parkinson's disease.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines. This finding supports further investigation into its application in cancer therapy.
Mechanism of Action
The mechanism of action of 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features:
Physicochemical Properties
- Melting Points: 4-(tert-Butyl)piperidine hydrochloride: 302–303°C Target compound: Not explicitly reported, but steric bulk from tert-butyl may elevate melting point compared to non-bulky analogs.
- Solubility : Hydrochloride salts generally exhibit good aqueous solubility. The tert-butyl group in the target compound may reduce lipophilicity compared to fully aromatic analogs (e.g., 4-(4-chlorophenyl)sulfonylpiperidine HCl) .
Pharmacological and Biochemical Insights
- Enzyme Interactions: suggests chlorinated aromatic compounds may inhibit carcinogen-DNA binding via indirect effects on metabolizing enzymes (e.g., aryl hydrocarbon hydroxylase). The target compound’s chlorine and tert-butyl groups could modulate similar pathways .
- Drug Development Potential: Piperidine derivatives like paroxetine () and fexofenadine () demonstrate therapeutic relevance. The target compound’s ortho-chloro substituent may enhance metabolic stability compared to para-substituted analogs .
Challenges and Opportunities
- Steric Hindrance : The tert-butyl group may limit binding to sterically sensitive targets but improve pharmacokinetic properties (e.g., half-life) .
- Synthetic Optimization : Ortho-substitution on the phenyl ring complicates synthesis compared to para-substituted analogs, requiring precise reaction conditions .
- Biological Screening: Limited direct evidence for the target compound’s activity; further studies on enzyme inhibition (e.g., kinase or cytochrome P450 assays) are warranted.
Biological Activity
4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and a chlorophenoxy moiety, which contribute to its unique chemical properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The precise pathways involved depend on the context of its application, which may include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, potentially impacting drug metabolism or disease progression.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits various biological activities:
- Antimicrobial Activity : Research has indicated that this compound possesses antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections .
- Cytotoxicity : Preliminary studies have shown that it may induce cytotoxic effects in cancer cell lines, indicating its potential as an anticancer agent .
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound:
- Animal Models : In animal models, this compound has been evaluated for its effects on behavior and physiological responses. For example, studies have explored its impact on anxiety-like behaviors in rodents .
- Pharmacokinetics : Understanding the pharmacokinetic profile is essential for assessing the viability of this compound as a therapeutic agent. Research has focused on its absorption, distribution, metabolism, and excretion (ADME) properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride | Similar piperidine structure | Moderate cytotoxicity |
| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Amino substitution on piperidine | Enhanced receptor affinity |
| 4-(tert-Butyl)piperidine hydrochloride | Lacks chlorophenoxy group | Lower biological activity |
The comparison highlights the unique attributes of this compound that may confer distinct biological effects compared to its analogs.
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of this compound on breast cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis at specific concentrations .
- Neuropharmacological Study : Another study assessed the anxiolytic effects in rodent models, showing that administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests .
Q & A
Q. What are the recommended synthesis protocols for 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride?
- Methodology : Synthesis of structurally analogous piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogenated aromatic ring (e.g., 2-chloro-4-(tert-butyl)phenol) with piperidine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH) to form the ether linkage. Post-reaction purification via column chromatography or recrystallization ensures >90% purity .
- Key Steps :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | DCM, NaOH, RT, 24h | Ether bond formation |
| 2 | Wash with brine | Remove unreacted reagents |
| 3 | Column chromatography (silica gel, MeOH/DCM) | Purification |
Q. What safety precautions are critical during handling?
- PPE Requirements : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers under argon at 2–8°C to prevent hygroscopic degradation .
- Emergency Measures : For spills, evacuate the area, use absorbent materials, and dispose of waste per local regulations .
Q. Which analytical techniques are suitable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via proton/carbon chemical shifts (e.g., piperidine protons at δ 3.0–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with methanol/water mobile phase (retention time ~8–10 min) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z ~325) .
Advanced Questions
Q. How can computational methods optimize reaction conditions for higher yields?
- Approach : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. ICReDD’s reaction path search tools can predict optimal solvent/base combinations, reducing trial-and-error experimentation .
- Case Study : For similar piperidine derivatives, computational modeling reduced optimization time by 40% by identifying DCM/NaOH as ideal for etherification .
Q. How to resolve contradictions in spectroscopic data during structural validation?
- Cross-Validation : Combine NMR, MS, and IR data with computational predictions (e.g., simulated NMR spectra via ACD/Labs or ChemDraw). Discrepancies in coupling constants or peak splitting may indicate stereochemical impurities .
- Example : Aromatic proton splitting patterns in NMR may conflict with expectations due to rotational isomerism; variable-temperature NMR can clarify dynamics .
Q. What factors influence the compound’s stability under varying experimental conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
